tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate
CAS No.:
Cat. No.: VC18108006
Molecular Formula: C13H25NO2
Molecular Weight: 227.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25NO2 |
|---|---|
| Molecular Weight | 227.34 g/mol |
| IUPAC Name | tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate |
| Standard InChI | InChI=1S/C13H25NO2/c1-5-10-9-14-7-6-11(10)8-12(15)16-13(2,3)4/h10-11,14H,5-9H2,1-4H3/t10-,11-/m0/s1 |
| Standard InChI Key | BNULKYYWEIHJLW-QWRGUYRKSA-N |
| Isomeric SMILES | CC[C@H]1CNCC[C@H]1CC(=O)OC(C)(C)C |
| Canonical SMILES | CCC1CNCCC1CC(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with an acetoxy group and at the 3-position with an ethyl group. The tert-butyl ester () at the 2-position enhances steric bulk, influencing reactivity and solubility. The (3R,4S) stereochemistry is critical for interactions in chiral environments, such as enzyme binding pockets .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 227.34 g/mol | |
| IUPAC Name | tert-Butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate | |
| InChI Key | BNULKYYWEIHJLW-QWRGUYRKSA-N | |
| Isomeric SMILES | CC[C@H]1CNCC[C@H]1CC(=O)OC(C)(C)C |
Stereochemical Analysis
The (3R,4S) configuration introduces axial chirality, which can be resolved via asymmetric catalysis or chiral chromatography. This configuration is analogous to meroquinene tert-butyl ester, a related compound with demonstrated utility in alkaloid synthesis .
Synthesis and Preparation
Synthetic Routes
While explicit protocols for this compound are scarce, analogous piperidine esters are typically synthesized through:
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Ring-Closing Metathesis: Ethyl-substituted piperidines are accessible via Grubbs catalyst-mediated cyclization of dienes .
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Chiral Resolution: Racemic mixtures of 3-ethylpiperidine derivatives may be separated using chiral stationary phases.
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Esterification: Acetic acid derivatives are esterified with tert-butanol under acidic conditions (e.g., ) .
Challenges in Synthesis
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Stereocontrol: Achieving high enantiomeric excess (ee) for the (3R,4S) isomer requires optimized catalysts, such as Jacobsen’s thiourea catalysts.
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Functional Group Compatibility: The tert-butyl ester’s sensitivity to strong acids necessitates mild deprotection conditions .
Physicochemical Properties
Spectroscopic Characteristics
Hypothetical data extrapolated from similar compounds:
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IR Spectroscopy: Strong absorption at (C=O stretch of ester) .
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NMR:
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: δ 1.2–1.4 (m, tert-butyl), δ 2.3–2.6 (m, piperidine CH).
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: δ 80.5 (tert-butyl C-O), δ 170.2 (C=O).
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Thermodynamic and Solubility Data
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Solubility: Low in water (<1 mg/mL); soluble in dichloromethane and THF.
Applications in Pharmaceutical Research
Role in Drug Discovery
Piperidine derivatives are pivotal in developing:
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Kinase Inhibitors: The ethyl group may occupy hydrophobic pockets in ATP-binding sites.
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Neuroactive Agents: Tert-butyl esters enhance blood-brain barrier permeability .
Case Studies
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Antiviral Compounds: Analogous tert-butyl piperidine esters show activity against HCV NS5A .
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Antidepressants: Similar structures are found in serotonin reuptake inhibitors.
| Parameter | Guideline |
|---|---|
| Personal Protection | Gloves, lab coat, eye protection |
| Ventilation | Fume hood for powder handling |
| Storage | -20°C, desiccated |
Future Directions
Research Opportunities
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Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts for cost-effective production.
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Biological Screening: Prioritize assays for anticancer and antimicrobial activity.
Challenges
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Scalability: Transitioning from milligram to kilogram scales without losing stereochemical integrity.
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Metabolic Stability: Evaluating esterase-mediated hydrolysis in vivo.
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